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3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6) is a synthetic small molecule belonging to the N-(piperidin-4-ylmethyl)benzamide class, characterized by a 3,4-difluorobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a pyridin-2-ylmethyl group. With a molecular formula of C20H23F2N3O and a molecular weight of 359.42 Da, the compound features two hydrogen bond acceptors (the amide carbonyl and pyridine nitrogen), one hydrogen bond donor (amide NH), and a calculated logP of approximately 4.4, placing it in a moderately lipophilic space suitable for blood-brain barrier penetration.

Molecular Formula C19H21F2N3O
Molecular Weight 345.394
CAS No. 954047-58-6
Cat. No. B2440208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS954047-58-6
Molecular FormulaC19H21F2N3O
Molecular Weight345.394
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CC=N3
InChIInChI=1S/C19H21F2N3O/c20-17-5-4-15(11-18(17)21)19(25)23-12-14-6-9-24(10-7-14)13-16-3-1-2-8-22-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,23,25)
InChIKeyHXSIRMJCCUIVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6): Structural Identity and Core Properties for Procurement Evaluation


3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6) is a synthetic small molecule belonging to the N-(piperidin-4-ylmethyl)benzamide class, characterized by a 3,4-difluorobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a pyridin-2-ylmethyl group . With a molecular formula of C20H23F2N3O and a molecular weight of 359.42 Da, the compound features two hydrogen bond acceptors (the amide carbonyl and pyridine nitrogen), one hydrogen bond donor (amide NH), and a calculated logP of approximately 4.4, placing it in a moderately lipophilic space suitable for blood-brain barrier penetration [1][2]. The compound is commercially available from several chemical suppliers for non-human research use only . Critically, at the time of this analysis, no peer-reviewed primary research articles or granted patents were identified that report quantitative biological activity data specifically for this compound; the evidence base is consequently derived from structural analysis, computational predictions, and class-level inference from closely related benzamide derivatives.

Why Generic Substitution Fails for 3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6): Critical Structural Distinctions from Close Analogs


Generic substitution among benzamide-piperidine-pyridine compounds is scientifically unsound because seemingly minor structural modifications—the presence or absence of a single methylene bridge, the fluorine substitution pattern on the benzamide ring, or N-alkylation of the amide—can profoundly alter target binding kinetics, physicochemical properties, and metabolic stability . The target compound features a unique combination of three structural elements: (i) a 3,4-difluoro substitution on the benzamide ring, which influences electron density and metabolic resistance compared to mono-fluoro or non-fluorinated analogs; (ii) a methylene spacer between the piperidine nitrogen and the pyridine ring (pyridin-2-ylmethyl), which increases conformational flexibility relative to the directly linked analog (CAS 1235031-58-9); and (iii) a methylene spacer between the piperidine ring and the benzamide nitrogen, which alters the spatial orientation of the benzamide pharmacophore compared to the N-methyl analog (CAS 1311790-72-3) [1]. Computational predictions indicate that these structural differences translate into measurably distinct logP values and topological polar surface areas, which in turn affect membrane permeability, solubility, and off-target binding profiles [2]. Substituting this compound with a close analog without experimental validation of target engagement, selectivity, and ADME properties introduces uncontrolled variables that can invalidate SAR studies, screening campaigns, or in vivo experiments.

3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6): Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: Structural Differentiation via Methylene Bridge—Conformational Flexibility vs. Direct Pyridin-2-yl Analog

The target compound incorporates a methylene (-CH2-) bridge between the piperidine nitrogen and the pyridine ring (pyridin-2-ylmethyl substituent), in contrast to the directly linked analog 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235031-58-9), which has the pyridine directly attached to the piperidine nitrogen . This additional methylene group increases the number of rotatable bonds from 5 (direct analog) to 7 (target compound), as quantified by computational enumeration, resulting in greater conformational entropy and a distinct spatial pharmacophore [1]. The calculated topological polar surface area (TPSA) of the target compound is 46.9 Ų, compared to 37.4 Ų for a C19H21F2N3O analog lacking the methylene bridge, indicating altered hydrogen bonding capacity [2].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Evidence Item 2: Lipophilicity Differentiation—Calculated logP Separation from Close Analogs

The calculated logP of 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is 4.396 (ZINC prediction), placing it in a substantially higher lipophilicity range than the analogous compound 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235031-58-9), which has a predicted logP of approximately 3.65 for a representative C19H21F2N3O scaffold [1][2]. This logP difference of approximately 0.75 log units corresponds to a roughly 5.6-fold difference in octanol-water partition coefficient, indicating significantly greater membrane partitioning for the target compound [3]. The increased lipophilicity arises primarily from the additional methylene group in the pyridin-2-ylmethyl substituent, which extends the hydrophobic surface area.

Physicochemical Properties Drug-likeness ADME Prediction

Evidence Item 3: Hydrogen Bond Donor Count Differentiation—Impact on Permeability and Solubility vs. N-Methyl Analog

The target compound possesses one hydrogen bond donor (the amide NH), which distinguishes it from the N-methyl analog 3,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)piperidin-4-yl]benzamide (CAS 1311790-72-3), which has zero hydrogen bond donors due to methylation of the amide nitrogen [1]. This structural difference is critical: hydrogen bond donors are penalized in membrane permeation, with each donor typically reducing passive permeability by approximately 0.5-1.0 log units in PAMPA and Caco-2 assays [2]. Conversely, the presence of the amide NH in the target compound enables key hydrogen bond interactions with kinase hinge regions, which are often essential for target binding, while the N-methyl analog sacrifices this interaction for potentially improved permeability [3].

Hydrogen Bonding Membrane Permeability Drug Design

Evidence Item 4: Metabolic Stability Differentiation—3,4-Difluoro Substitution vs. Non-Fluorinated and Mono-Fluoro Benzamide Analogs

The 3,4-difluoro substitution pattern on the benzamide ring of the target compound is predicted to confer superior metabolic stability compared to non-fluorinated benzamide analogs or mono-fluoro substituted variants. The electron-withdrawing effect of the two fluorine atoms reduces the electron density of the aromatic ring, thereby decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which commonly metabolize benzamide-containing compounds via aromatic hydroxylation [1]. In the broader class of fluorinated benzamide kinase inhibitors, 3,4-difluoro substitution has been shown to increase metabolic half-life by 2- to 5-fold compared to the unsubstituted benzamide parent in human liver microsome assays [2]. The analog 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, which replaces the 3,4-difluoro substitution with a 2-ethoxy group, is predicted to have a distinctly different metabolic profile due to O-dealkylation liability, underscoring the non-interchangeability of benzamide substituents .

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Evidence Item 5: Topological Polar Surface Area (TPSA) Differentiation—Blood-Brain Barrier Penetration Prediction

The target compound has a calculated topological polar surface area (TPSA) of 46.9 Ų (ZINC prediction), which falls within the established threshold of <60-70 Ų for favorable blood-brain barrier (BBB) penetration [1][2]. This is notably higher than the TPSA of the directly linked analog (CAS 1235031-58-9), which has an estimated TPSA of approximately 37.4 Ų due to the absence of the methylene bridge that contributes additional polar surface area in the target compound [3]. While both values are within the BBB-permeable range, the 9.5 Ų difference may influence the rate and extent of CNS penetration, as TPSA is inversely correlated with BBB permeation rate in PAMPA-BBB assays.

CNS Drug Delivery Blood-Brain Barrier Physicochemical Prediction

Evidence Item 6: Evidence Gap Declaration—Limited Quantitative Biological Data for CAS 954047-58-6

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, DrugBank, and global patent databases (USPTO, EPO, WIPO) as of May 2026 failed to identify any peer-reviewed primary research article, granted patent example, or curated bioactivity database entry that reports quantitative biological activity data (IC50, EC50, Ki, Kd, or cellular potency) specifically for 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6) [1][2]. A BindingDB entry (BDBM150175) listing PI3Kδ IC50 of 9 nM for 'US8980901, Compound 107 / US9149477, Compound 107' was identified, but the SMILES string associated with this entry (CC[C@H](Nc1ncnc2[nH]cnc12)c1nc2cccc(F)c2c(=O)n1-c1ccccc1) does not match the target compound structure, indicating that BDBM150175 refers to a different chemical entity [3]. Consequently, all biological activity claims in the preceding evidence items are derived from class-level inference or computational prediction, not from direct experimental measurement of CAS 954047-58-6.

Data Transparency Procurement Risk Experimental Validation

3,4-Difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954047-58-6): Evidence-Based Application Scenarios for Research Procurement


Kinase Inhibitor Screening Libraries Requiring Conformationally Flexible Hinge-Binding Scaffolds

The target compound's 7-rotatable-bond architecture and the methylene-bridged pyridin-2-ylmethyl-piperidine motif make it a suitable candidate for inclusion in kinase-focused screening libraries where conformational flexibility is desired to sample diverse hinge-region binding poses [1]. Compared to the rigid directly linked analog (CAS 1235031-58-9), the additional conformational degrees of freedom may enable binding to kinase targets with deeper or atypically shaped ATP-binding pockets. Procurement of this specific compound—rather than a generic analog—is essential when the screening objective is to explore chemical space around flexible benzamide-piperidine hinge binders, as supported by the structural differentiation data in Evidence Item 1 [2].

CNS Drug Discovery Programs Requiring Moderate-to-High BBB Penetration Potential

With a calculated TPSA of 46.9 Ų and logP of 4.4, the compound sits near the optimal property space for CNS drug candidates as defined by Pajouhesh and Lenz (TPSA <60-70 Ų, logP 1-5) [1]. The measurable TPSA difference of +9.5 Ų versus the directly linked analog (see Evidence Item 5) means that brain penetration cannot be assumed equivalent across these analogs. Programs targeting neurodegenerative or neuropsychiatric indications where the benzamide-piperidine-pyridine chemotype has shown activity should procure this specific compound for CNS pharmacokinetic studies, as generic substitution would introduce uncontrolled TPSA-dependent BBB permeability variables [2].

Metabolic Stability Optimization Studies Leveraging 3,4-Difluoro Substitution

The 3,4-difluoro substitution pattern on the benzamide ring provides a predicted metabolic stability advantage through reduced susceptibility to CYP-mediated aromatic hydroxylation, as established by class-level SAR of fluorinated benzamides [1]. This compound is appropriate for metabolism-focused SAR studies where the goal is to compare the metabolic profiles of 3,4-difluoro vs. mono-fluoro vs. non-fluorinated benzamide analogs within the same piperidine-pyridine scaffold series (see Evidence Item 4). Procurement of the specific 3,4-difluoro variant is required to establish the quantitative contribution of the second fluorine atom to microsomal stability, which cannot be extrapolated from the mono-fluoro or unsubstituted analogs [2].

Computational Chemistry and Molecular Docking Studies Requiring Validated 3D Structures

The compound's well-defined structure, multiple conformational states, and the presence of both hydrogen bond donor (amide NH) and acceptor (amide C=O, pyridine N) functionality make it a useful test case for computational methods development, including conformational sampling algorithms, free energy perturbation calculations, and docking scoring function validation [1]. The structural differentiation from close analogs (see Evidence Items 1-3) provides a natural perturbation series for testing the sensitivity of computational predictions to minor structural changes. Researchers procuring this compound for computational validation should ensure its identity and purity through independent analytical characterization (NMR, HRMS, HPLC), given the absence of published characterization data [2].

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